molecular formula C15H15F3N4O B2469163 4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2034576-43-5

4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2469163
CAS No.: 2034576-43-5
M. Wt: 324.307
InChI Key: TYQGVFPCBQHNJT-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates a 1,2,3-triazole ring, a piperidine moiety, and a benzoyl group bearing a metabolically stable trifluoromethyl group. The 1,2,3-triazole ring is a privileged structure in pharmaceutical design due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, improving binding affinity and solubility . Its stability under physiological conditions makes it an excellent bioisostere for amide and other functional groups, often contributing to antimicrobial, antiviral, and anticancer activities in lead compounds . The piperidine ring is a common feature in bioactive molecules, serving as a key conformational and structural element that can influence receptor binding and pharmacokinetic properties. The incorporation of the 2-(trifluoromethyl)benzoyl group is a strategic modification; the trifluoromethyl group is known to enhance membrane permeability, metabolic stability, and binding affinity through its strong electron-withdrawing effect and lipophilicity . Compounds featuring similar 1,2,3-triazole and piperidine architectures have been investigated as orexin receptor antagonists, indicating potential applications in neuropharmacological research for sleep and anxiety disorders . Researchers can utilize this high-purity compound as a versatile building block for developing novel bioactive molecules, as a reference standard in analytical studies, or as a starting point for structure-activity relationship (SAR) investigations. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(triazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)13-4-2-1-3-12(13)14(23)21-9-5-11(6-10-21)22-19-7-8-20-22/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQGVFPCBQHNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Piperidine: The final step involves coupling the triazole and trifluoromethyl groups with piperidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives of 4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models, showcasing its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Studies have demonstrated that modifications of piperidine derivatives can enhance their efficacy against bacterial strains. The incorporation of trifluoromethyl groups has been shown to improve the lipophilicity and membrane permeability of these compounds, thereby increasing their antibacterial potency .

Biological Research

Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting soluble epoxide hydrolase, which is implicated in inflammation and pain pathways . The structure-activity relationship (SAR) studies suggest that the triazole and piperidine functionalities are critical for binding affinity and selectivity.

Neuropharmacological Effects
In neuropharmacological studies, derivatives of this compound have been evaluated for their potential effects on neurotransmitter systems. Preliminary findings indicate that these compounds may modulate serotonin and dopamine receptors, which could be beneficial in treating mood disorders .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has led to materials with improved resistance to degradation under extreme conditions .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines.
Study 2Antimicrobial PropertiesEnhanced antibacterial activity against Gram-positive bacteria through structural modifications.
Study 3Enzyme InhibitionEffective inhibition of soluble epoxide hydrolase with implications for pain management.
Study 4Neuropharmacological EffectsPotential modulation of neurotransmitter systems indicating utility in mood disorders.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The piperidine ring can interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine substituents, trifluoromethyl positioning, and heterocyclic appendages. Below is a detailed analysis of key analogs:

Structural and Functional Group Variations

Compound 1 : 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS: 2549034-20-8)
  • Structure : Pyrimidine core with a trifluoromethyl group, piperazine ring, and triazole-linked ethyl chain.
  • Molecular Formula : C₁₆H₂₀F₃N₇
  • Key Differences :
    • Replaces the piperidine ring with a piperazine moiety, enhancing basicity.
    • Incorporates a pyrimidine core instead of benzoyl, altering electronic properties and binding affinity .
Compound 2 : 2-{[1-(2-ethoxybenzoyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS: 1421531-16-9)
  • Structure : Piperidine linked to a pyridine ring via an ether bond, with ethoxybenzoyl and trifluoromethyl groups.
  • Molecular Formula : C₂₀H₂₁F₃N₂O₃
  • Key Differences :
    • Ethoxybenzoyl substituent introduces steric bulk compared to the smaller 2-trifluoromethylbenzoyl group.
    • Pyridine ring may reduce solubility compared to the triazole-containing target compound .
Compound 3 : 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride (CAS: 672309-99-8)
  • Structure : Piperidine with a triazole-methyl group and hydrochloride salt.
  • Molecular Formula : C₇H₁₂N₄·HCl
  • Hydrochloride salt improves aqueous solubility but limits blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 3
Molecular Weight 341.3 367.37 188.65 (base)
LogP (Predicted) 3.2 3.8 1.5
Hydrogen Bond Acceptors 5 7 3
Solubility Moderate (DMSO) Low (organic solvents) High (aqueous, due to HCl salt)
  • Key Observations :
    • The target compound’s trifluoromethyl and benzoyl groups increase LogP, suggesting superior membrane permeability over Compound 3.
    • Compound 1’s pyrimidine core and extended piperazine chain may hinder solubility but enhance thermal stability .

Biological Activity

4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C13H12F3N5O
  • Molecular Weight : 309.26 g/mol

Pharmacological Properties

The biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections detail its key activities.

Antibacterial Activity

Research indicates that derivatives of piperidine, including those containing triazole moieties, exhibit significant antibacterial properties. For instance:

  • Mechanism : The triazole ring enhances the compound's ability to interact with bacterial cell membranes and inhibit essential enzymes.
  • Case Study : A study demonstrated that piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values below 10 µM .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this structure have shown potent inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, some derivatives displayed IC50 values as low as 0.23 µM .
CompoundIC50 (µM)Target
Compound A0.23AChE
Compound B0.63AChE

Antioxidant Activity

The presence of the triazole moiety may also confer antioxidant properties:

  • Mechanism : The electron-rich nitrogen atoms in the triazole ring can scavenge free radicals.
  • Research Findings : In vitro studies have shown that certain piperidine derivatives exhibit significant antioxidant activity, contributing to cellular protection against oxidative stress .

Binding Studies

Binding affinity studies using bovine serum albumin (BSA) have revealed that the compound can effectively bind to proteins, which may influence its pharmacokinetics and bioavailability.

Table of Binding Affinities

CompoundBinding Affinity (K_d)Protein Target
This compound0.5 µMBSA

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